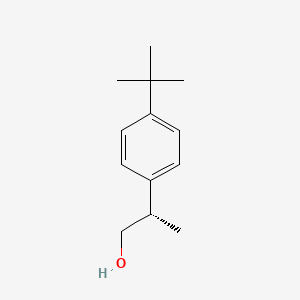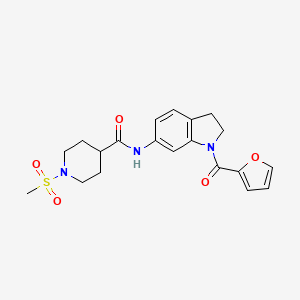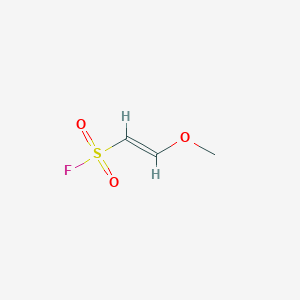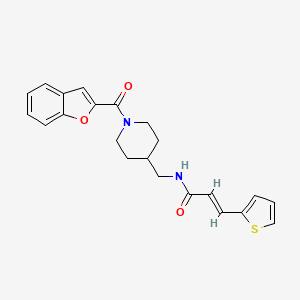
(2S)-2-(4-Tert-butylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(4-Tert-butylphenyl)propan-1-ol, also known as TBHP, is a chiral alcohol that has gained significant attention in the field of organic chemistry. This compound has a unique structure and possesses various properties that make it an essential component in the synthesis of various organic compounds.
Wirkmechanismus
(2S)-2-(4-Tert-butylphenyl)propan-1-ol acts as a chiral auxiliary in organic synthesis by forming a complex with the substrate. The complex undergoes a series of reactions, including oxidation and reduction, resulting in the formation of the desired product. The chiral nature of (2S)-2-(4-Tert-butylphenyl)propan-1-ol allows for the formation of enantiomerically pure products.
Biochemical and Physiological Effects:
(2S)-2-(4-Tert-butylphenyl)propan-1-ol has no known biochemical or physiological effects on the human body. It is a synthetic compound that is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S)-2-(4-Tert-butylphenyl)propan-1-ol in lab experiments is its high selectivity and ability to produce enantiomerically pure products. It is also a readily available and cost-effective reagent. However, (2S)-2-(4-Tert-butylphenyl)propan-1-ol is highly reactive and can be hazardous if not handled properly. It is also sensitive to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
(2S)-2-(4-Tert-butylphenyl)propan-1-ol has shown great potential in the field of organic synthesis and has been used in the synthesis of various compounds. Future research could focus on the development of new methods for the synthesis of (2S)-2-(4-Tert-butylphenyl)propan-1-ol and its derivatives. Additionally, the application of (2S)-2-(4-Tert-butylphenyl)propan-1-ol in the synthesis of new natural products and pharmaceuticals could be explored. The use of (2S)-2-(4-Tert-butylphenyl)propan-1-ol in catalysis could also be investigated, as it has shown promising results in the asymmetric catalysis of various reactions.
Synthesemethoden
(2S)-2-(4-Tert-butylphenyl)propan-1-ol can be synthesized through various methods, including the reduction of the corresponding ketone or the oxidation of the corresponding alcohol. One of the most common methods of synthesizing (2S)-2-(4-Tert-butylphenyl)propan-1-ol is through the reduction of 4-tert-butylacetophenone using sodium borohydride. The reaction takes place in the presence of methanol as a solvent and produces (2S)-2-(4-Tert-butylphenyl)propan-1-ol with a high yield.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(4-Tert-butylphenyl)propan-1-ol is widely used in organic synthesis as a chiral auxiliary due to its unique structure. It has proven to be a highly effective reagent in the asymmetric synthesis of various compounds, including amino acids, alcohols, and carboxylic acids. (2S)-2-(4-Tert-butylphenyl)propan-1-ol has also been used in the synthesis of natural products, such as the anticancer drug Taxol.
Eigenschaften
IUPAC Name |
(2S)-2-(4-tert-butylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h5-8,10,14H,9H2,1-4H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFCIWOYXJYESM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-isopropyl-7-(prop-2-yn-1-ylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2866715.png)
![2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2866716.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2866717.png)

![2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2866722.png)

![1-[4-(butyrylamino)benzoyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2866725.png)
![1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2866726.png)


![3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2866731.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2866733.png)
